N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea
Description
Properties
CAS No. |
827592-16-5 |
|---|---|
Molecular Formula |
C10H15N3S |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-1-propan-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-7(2)13(10(11)14)9-5-4-8(3)6-12-9/h4-7H,1-3H3,(H2,11,14) |
InChI Key |
QICDXLDZVFFXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N(C(C)C)C(=S)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Thiourea Derivatives
Isothiocyanate Route
The most common and efficient method for synthesizing unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This approach is particularly suitable for preparing N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea via two potential pathways:
Reaction of 5-Methylpyridin-2-yl Isothiocyanate with Isopropylamine
Alternatively, the target compound can be prepared by reacting 5-methylpyridin-2-yl isothiocyanate with isopropylamine. Though this approach is less common due to the challenge of preparing and handling heteroaromatic isothiocyanates, it offers an alternative synthetic route when the isothiocyanate intermediate is available.
Thiourea Exchange Route
Another viable approach is the thiourea exchange reaction, which involves the displacement of amines from symmetric thioureas by more nucleophilic amines. This method typically employs commercially available thiourea reagents such as tetramethylthiourea or diphenylthiourea as starting materials.
Mechanochemical Synthesis
Recent advancements in green chemistry have led to the development of mechanochemical methods for thiourea synthesis. This solvent-free or low-solvent approach involves grinding reactants, often with the assistance of a ball mill. The mechanochemical synthesis offers several advantages:
- Reduced or eliminated solvent usage
- Shorter reaction times
- Higher yields
- Cleaner reaction profiles
For example, research has demonstrated that grinding isothiocyanates with amines can lead to rapid formation of thiourea derivatives with high efficiency and selectivity.
Specific Preparation Methods for this compound
Solution-Phase Synthesis
The most direct and efficient method for preparing this compound involves the reaction between 5-methylpyridin-2-amine and isopropyl isothiocyanate in an appropriate solvent. Based on the synthesis of similar compounds, the following protocol can be employed:
Procedure:
- To a solution of 5-methylpyridin-2-amine (1.0 eq) in dichloromethane (DCM) or tert-butanol (10-15 mL per gram), add isopropyl isothiocyanate (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours (for DCM) or under reflux for 4-8 hours (for tert-butanol).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization from appropriate solvents (methanol or ethanol/water mixtures) or by column chromatography using appropriate eluent systems.
Mechanochemical Method
The mechanochemical approach provides an environmentally friendly alternative for synthesizing this compound:
Procedure:
- Place 5-methylpyridin-2-amine (1.0 eq) and isopropyl isothiocyanate (1.0 eq) in a ball mill vessel.
- Add a small amount of catalyst or grinding assistant if needed (e.g., a few drops of ethyl acetate or methanol for liquid-assisted grinding).
- Mill at 30 Hz for 30-60 minutes.
- The reaction completion can be confirmed by FTIR-ATR spectroscopy through the disappearance of the characteristic –N=C=S stretching band between 2000 and 2200 cm⁻¹.
- Purify the product as needed by washing with appropriate solvents.
Expected yield: ≥95% based on similar mechanochemical thiourea syntheses.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times while maintaining high yields:
Procedure:
- Combine 5-methylpyridin-2-amine (1.0 eq) and isopropyl isothiocyanate (1.1 eq) in a microwave-compatible vessel with a minimal amount of solvent (acetonitrile or DMF).
- Irradiate at 80-100°C for 10-30 minutes.
- Cool to room temperature and process as in the solution-phase method.
Expected yield: 80-95% based on similar microwave-assisted thiourea syntheses.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of thiourea formation. Table 1 presents a comparison of different solvents for the synthesis of this compound and related compounds.
Table 1. Effect of Solvent on the Synthesis of Thiourea Derivatives
Observations from the data suggest that dichloromethane and tert-butanol typically provide the highest yields for thiourea formation. For less reactive amines (including some aromatic amines), refluxing conditions in tert-butanol are preferred, while more nucleophilic amines react efficiently at room temperature in dichloromethane.
Temperature and Reaction Time
Temperature and reaction time must be carefully optimized based on the reactivity of the amine component. For the synthesis of this compound:
Room temperature reactions: Generally sufficient for the reaction between 5-methylpyridin-2-amine and isopropyl isothiocyanate in dichloromethane or DMF, with reaction times of 2-4 hours.
Elevated temperature reactions: For less reactive systems or to accelerate the reaction, reflux conditions in tert-butanol (80-85°C) may be employed, typically requiring 4-8 hours.
Microwave conditions: 80-100°C for 10-30 minutes significantly reduces reaction time while maintaining high yields.
Molar Ratio of Reactants
The optimal molar ratio of reactants has been investigated for various thiourea syntheses. Table 2 summarizes the effect of reactant ratios on product yield.
Table 2. Effect of Reactant Ratio on Thiourea Formation
| Amine:Isothiocyanate Ratio | Reaction Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1:1 | 2.0 | DCM | 70-85 | |
| 1:1.2 | 2.0 | DCM | 90-99 | |
| 1.2:1 | 2.0 | DCM | 85-95 | |
| 1:1 | 0.5-1.0 | None (mechanochemical) | ≥95 |
For solution-phase synthesis, a slight excess (1.2 equivalents) of isothiocyanate typically leads to improved yields and reaction rates. For mechanochemical methods, equimolar amounts of reactants are generally sufficient.
Purification Techniques
The purification of this compound can be achieved through several methods:
Recrystallization
Recrystallization from appropriate solvents is often the preferred method for purifying thiourea derivatives:
- Solvent selection: Methanol, ethanol, ethanol/water mixtures, or acetonitrile are commonly used for recrystallizing thioureas.
- Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow to cool slowly to room temperature, then to 0-5°C to maximize crystal formation.
Column Chromatography
For more challenging purifications:
- Stationary phase: Silica gel (200-300 mesh)
- Mobile phase: Hexanes/ethyl acetate mixtures (typically starting with 4:1 v/v and increasing polarity as needed)
- Detection: UV visualization or TLC with appropriate staining reagents
Washing Procedure
For mechanochemically synthesized products:
- Wash the crude solid with cold water to remove any water-soluble impurities
- Follow with washing using small amounts of cold diethyl ether or hexane to remove organic impurities
Characterization of this compound
Characterization of the synthesized compound typically involves spectroscopic and analytical techniques:
Spectroscopic Data
Based on related thiourea derivatives, the following spectroscopic data would be expected for this compound:
¹H NMR (400 MHz, DMSO-d₆):
- Typical chemical shifts would include signals for the isopropyl group (δ 1.2-1.4 ppm, doublet for CH₃ groups; δ 4.5-4.8 ppm, multiplet for CH), the pyridine methyl group (δ 2.2-2.4 ppm, singlet), the aromatic protons of the pyridine ring (δ 7.0-8.4 ppm), and the NH proton of the thiourea moiety (δ 8.5-10.5 ppm, broad singlet).
¹³C NMR (100 MHz, DMSO-d₆):
- Expected signals would include the thiocarbonyl carbon (C=S) at δ 178-184 ppm, aromati carbons from the pyridine ring (δ 110-160 ppm), the methyl carbon of the pyridine (δ 17-20 ppm), and the isopropyl carbons (δ 20-25 ppm for CH₃ and δ 45-50 ppm for CH).
FTIR:
- Characteristic bands would include N-H stretching (3300-3100 cm⁻¹), C=S stretching (1050-1200 cm⁻¹), and C-N stretching (1350-1550 cm⁻¹).
Mass Spectrometry:
- High-resolution mass spectrometry would typically show the molecular ion peak corresponding to the molecular formula C₁₀H₁₅N₃S (M+H)⁺ at m/z 210.1065.
Crystallographic Data
X-ray crystallography of thiourea derivatives often reveals interesting structural features:
- Molecular configuration: The molecular configuration is often stabilized by intramolecular N–H···O hydrogen bonding when carbonyl groups are present in the molecule.
- Crystal packing: Typically guided by intermolecular hydrogen bonds involving the N-H and C=S groups.
- Conformation: The thiourea moiety generally adopts a planar conformation due to resonance stabilization.
Comparison of Preparation Methods
Table 3 provides a comparative analysis of the different preparation methods for this compound.
Table 3. Comparison of Different Preparation Methods
| Method | Reaction Time | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Solution-phase (DCM) | 2-4 h | RT | 70-99 | Simple setup, high yield | Solvent waste |
| Solution-phase (t-BuOH) | 4-8 h | 80-85°C | 92-99 | Effective for less reactive amines | Longer reaction time, energy intensive |
| Mechanochemical | 0.5-1 h | RT | ≥95 | Solvent-free, rapid, high yield | Specialized equipment needed |
| Microwave-assisted | 10-30 min | 80-100°C | 80-95 | Very rapid, high yield | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential antimicrobial and anticancer properties, suggesting its use in developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (Compound 7, )
- Structural Differences: Unlike the thiourea group in the target compound, this derivative contains a pyrimidine ring linked to a nitrophenyl group.
- Synthesis: The synthesis of Compound 7 involves refluxing guanidinium nitrate derivatives in n-butanol with sodium hydroxide, a method that may parallel thiourea synthesis under basic conditions .
- Physical Properties : Compound 7 is reported as a yellow solid (mp: 196–197°C), whereas thioureas like the target compound likely exhibit lower melting points due to weaker hydrogen-bonding networks compared to aromatic amines.
4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2”-terpyridine (Compound 1, )
- Functional Groups : Compound 1 contains a terpyridine backbone with a propylthiophene substituent. The sulfur atom in thiophene contrasts with the thiourea’s –C=S group, leading to distinct electronic and coordination properties.
- Spectroscopic Data : UV-Vis spectra of Compound 1 (λmax in acetonitrile) suggest π→π* transitions typical of conjugated systems. Thioureas, by comparison, often show absorption bands related to n→π* transitions of the thiocarbonyl group .
- Synthesis Conditions: Both compounds utilize ethanol as a solvent, but the target thiourea may require milder conditions (e.g., room temperature) due to the instability of thioureas under prolonged heating .
General Trends in Hydrogen Bonding ()
Thiourea derivatives form robust hydrogen-bonded networks via –NH donors and –S acceptors. For example, the target compound’s hydrogen-bonding patterns may resemble those of other thioureas, forming R₂²(8) or other graph-set motifs. In contrast, pyridine-containing compounds (e.g., ) rely on N–H···N or C–H···π interactions, which are weaker and less directional .
Data Tables
Table 1. Comparative Physical Properties
Research Findings and Implications
- Reactivity : The thiourea group’s nucleophilic sulfur may enhance metal coordination compared to pyridine or thiophene derivatives, making it useful in catalysis or sensor design.
- Crystallography : If crystallized, the target compound’s structure could be solved using SHELX software, as demonstrated for small molecules in .
- Limitations : Direct data on the target compound is absent in the provided evidence; comparisons are extrapolated from structural analogs. Further experimental studies are needed to validate properties like bioavailability or thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
